4-{[3-(2-thienylcarbonyl)-1H-indol-1-yl]methyl}benzonitrile
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Overview
Description
4-{[3-(2-thienylcarbonyl)-1H-indol-1-yl]methyl}benzonitrile is a complex organic compound that features an indole moiety, a thienyl group, and a benzonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[3-(2-thienylcarbonyl)-1H-indol-1-yl]methyl}benzonitrile typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, where an indole derivative is formed by reacting phenylhydrazine with a ketone under acidic conditions . The thienylcarbonyl group can be introduced through a Friedel-Crafts acylation reaction, where thiophene is acylated using an acid chloride in the presence of a Lewis acid catalyst . The final step involves the coupling of the indole and thienylcarbonyl intermediates with benzonitrile under suitable conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of green chemistry principles to minimize waste and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
4-{[3-(2-thienylcarbonyl)-1H-indol-1-yl]methyl}benzonitrile can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.
Substitution: Ammonia, primary or secondary amines, often under acidic or basic conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Amides, amines.
Scientific Research Applications
4-{[3-(2-thienylcarbonyl)-1H-indol-1-yl]methyl}benzonitrile has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-{[3-(2-thienylcarbonyl)-1H-indol-1-yl]methyl}benzonitrile involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various biological receptors, potentially inhibiting or activating specific signaling pathways . The thienyl group may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability . The benzonitrile group can further modulate the compound’s chemical properties, influencing its reactivity and stability .
Comparison with Similar Compounds
Similar Compounds
4-thieno[3,2-b]thiophen-3-ylbenzonitrile: Similar structure but lacks the indole moiety.
Indole-3-acetic acid: Contains the indole moiety but differs in the functional groups attached.
Benzonitrile derivatives: Various compounds with the benzonitrile group but different substituents.
Uniqueness
4-{[3-(2-thienylcarbonyl)-1H-indol-1-yl]methyl}benzonitrile is unique due to its combination of the indole, thienyl, and benzonitrile groups, which confer distinct chemical and biological properties. This unique structure allows for diverse applications in multiple fields, making it a valuable compound for further research and development .
Properties
IUPAC Name |
4-[[3-(thiophene-2-carbonyl)indol-1-yl]methyl]benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14N2OS/c22-12-15-7-9-16(10-8-15)13-23-14-18(17-4-1-2-5-19(17)23)21(24)20-6-3-11-25-20/h1-11,14H,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWXHYBARMWGLIO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2CC3=CC=C(C=C3)C#N)C(=O)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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